4-(4-Methylphenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine
Description
Chemical Identity and Structure The compound 4-(4-Methylphenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine (CAS 478247-32-4) is a pyrimidine derivative with the molecular formula C₂₄H₁₉ClN₂O₃S and a molecular weight of 450.94 g/mol . Its structure includes:
- A pyrimidine core substituted at positions 2, 4, and 3.
- A phenyl group at position 2.
- A 4-methylphenoxy group at position 3.
- A 4-methylphenylsulfonyl group at position 5.
Properties
IUPAC Name |
4-(4-methylphenoxy)-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-17-8-12-20(13-9-17)29-24-22(30(27,28)21-14-10-18(2)11-15-21)16-25-23(26-24)19-6-4-3-5-7-19/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOKRIOXJZLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the pyrimidine core.
Attachment of the Sulfonyl Group: The sulfonyl group is added through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Etherification: The final step involves the etherification of the pyrimidine with 4-methylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methylphenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The sulfonyl and phenyl groups play crucial roles in binding to the active sites of these targets, thereby influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Findings
Electronic and Steric Effects
- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (SO₂) is strongly electron-withdrawing, enhancing electrophilicity at the pyrimidine core compared to the sulfanyl group (S) in the analog from . This difference may influence reactivity in nucleophilic substitution reactions .
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl substituent in ’s compound improves metabolic stability compared to the 4-chlorophenyl group in ’s analog, as fluorine’s smaller size reduces steric hindrance while maintaining electronegativity .
Solubility and Lipophilicity
- The methyl ester in ’s compound enhances water solubility compared to the target’s hydrophobic 4-methylphenoxy group. However, the target’s 4-methylphenylsulfonyl group balances lipophilicity for membrane permeability .
- The trifluoromethyl group in ’s analog significantly increases lipophilicity (logP ≈ 4.2), which may limit aqueous solubility but improve blood-brain barrier penetration .
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